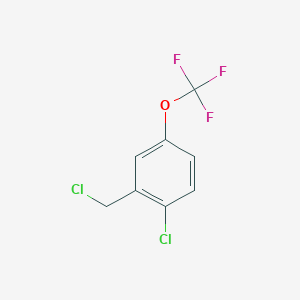

1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene

CAS No.: 1261836-07-0

Cat. No.: VC7261092

Molecular Formula: C8H5Cl2F3O

Molecular Weight: 245.02

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261836-07-0 |

|---|---|

| Molecular Formula | C8H5Cl2F3O |

| Molecular Weight | 245.02 |

| IUPAC Name | 1-chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C8H5Cl2F3O/c9-4-5-3-6(1-2-7(5)10)14-8(11,12)13/h1-3H,4H2 |

| Standard InChI Key | NSYFZJSOVVWENA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1OC(F)(F)F)CCl)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring with three distinct substituents:

-

Chlorine at position 1, contributing electrophilic reactivity.

-

Chloromethyl () at position 2, a versatile leaving group for nucleophilic substitution.

-

Trifluoromethoxy () at position 4, imparting electron-withdrawing effects and metabolic stability .

This arrangement creates a sterically and electronically unbalanced system, favoring regioselective reactions at the chloromethyl site.

Physicochemical Properties

Key properties inferred from analogous compounds include:

-

Physical State: Likely liquid at room temperature, similar to 1-Chloro-4-(trifluoromethoxy)benzene .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., dichloromethane) due to halogenated groups.

-

Stability: Resistant to hydrolysis under acidic conditions but susceptible to nucleophilic attack at the chloromethyl group .

Table 1: Comparative Properties of Related Compounds

Synthesis Methodologies

Chloromethylation of Precursor Intermediates

A common route involves modifying 1-Chloro-4-(trifluoromethoxy)benzene through Friedel-Crafts alkylation followed by chlorination:

-

Friedel-Crafts Alkylation: Introduce a methyl group using methanol and Lewis acids (e.g., ) .

-

Chlorination: Treat the methylated intermediate with chlorine gas () under UV light to form the chloromethyl group .

Example Reaction:

Direct Substitution Approaches

Alternative methods from patent literature include:

-

Radical Chlorination: Use radical initiators (e.g., azobisisobutyronitrile) with chlorine gas to functionalize methyl groups .

-

Electrophilic Aromatic Substitution: Employ chloromethyl ethers in the presence of acidic catalysts .

Challenges:

-

Controlling regioselectivity to avoid polychlorination.

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

The chloromethyl group serves as a reactive handle for coupling with amines, thiols, or alcohols, enabling the synthesis of:

-

Anticancer Agents: Alkylating agents targeting DNA.

-

Antibiotics: Prodrugs requiring hydrolytic activation.

Agrochemical Development

The trifluoromethoxy group’s resistance to oxidative degradation enhances the longevity of:

-

Herbicides: Inhibitors of plant acetyl-CoA carboxylase.

-

Insecticides: Neurotoxic compounds targeting insect GABA receptors .

Research Advancements and Reactivity Studies

Nucleophilic Substitution Kinetics

Studies on analogous chloromethyl aromatics reveal:

-

Solvent Effects: Reactions in dimethylformamide (DMF) proceed 5x faster than in tetrahydrofuran (THF) due to polar aprotic stabilization.

-

Leaving Group Efficiency: Chloromethyl exhibits higher reactivity than bromomethyl in Suzuki-Miyaura couplings .

Catalytic Functionalization

Recent patents highlight the use of palladium catalysts to cross-couple the chloromethyl group with aryl boronic acids, forming biaryl structures crucial in drug discovery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume